molecular formula C15H23N3O2 B2754970 N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280868-37-2

N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2754970
CAS No.: 1280868-37-2
M. Wt: 277.368
InChI Key: GISUNEDFBDONOQ-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a cyclopropylformamido group, and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step often involves the alkylation of the piperidine ring with propargyl bromide under basic conditions.

    Attachment of the Cyclopropylformamido Group: This can be achieved by reacting the intermediate with cyclopropyl isocyanate or a similar reagent.

    Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyclopropylformamido group or the piperidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include epoxides, reduced amines, and substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can serve as a probe to study the function of specific proteins or pathways in cells.

    Industrial Chemistry: It may be used in the synthesis of more complex molecules or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropylformamido group can enhance binding affinity to certain targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclopropylformamido)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: can be compared to other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylformamido group can enhance its stability and binding affinity, while the prop-2-yn-1-yl group can provide sites for further chemical modification.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12-3-4-12/h1,12-13H,3-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISUNEDFBDONOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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